molecular formula C7H15NOS2 B2473017 2,2-bis(ethylsulfanyl)-N-methylacetamide CAS No. 240115-81-5

2,2-bis(ethylsulfanyl)-N-methylacetamide

Cat. No.: B2473017
CAS No.: 240115-81-5
M. Wt: 193.32
InChI Key: LCUFENXJEPQBMQ-UHFFFAOYSA-N
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Description

2,2-bis(ethylsulfanyl)-N-methylacetamide is an organic compound characterized by the presence of two ethylsulfanyl groups attached to a central carbon atom, along with a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(ethylsulfanyl)-N-methylacetamide typically involves the reaction of ethyl mercaptan with a suitable precursor, such as N-methylacetamide, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(ethylsulfanyl)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

2,2-bis(ethylsulfanyl)-N-methylacetamide has several applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2,2-bis(ethylsulfanyl)-N-methylacetamide exerts its effects depends on its specific interactions with molecular targets. The ethylsulfanyl groups may interact with thiol-containing enzymes or proteins, potentially affecting their activity. Additionally, the amide group may participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(ethylsulfanyl)ethanamine: This compound shares the ethylsulfanyl groups but has an amine group instead of an amide.

    2,2-bis(ethylsulfanyl)acetohydrazide: Similar in structure but contains a hydrazide group.

Uniqueness

2,2-bis(ethylsulfanyl)-N-methylacetamide is unique due to the presence of both ethylsulfanyl and methylacetamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2-bis(ethylsulfanyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS2/c1-4-10-7(11-5-2)6(9)8-3/h7H,4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUFENXJEPQBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)NC)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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